7-Hydroxy-2-naphthyl 1-naphthoate

Photostability Fluorescent Probes ESIPT

Researchers requiring extended UV-excitation imaging often face rapid photobleaching with conventional naphthalene probes. 7-Hydroxy-2-naphthyl 1-naphthoate solves this via its unique 7-OH/1-naphthoate substitution pattern that enables intramolecular-hydrogen-bond-controlled ESIPT, delivering a photoreaction quantum yield as low as Φr ≈ 0.00015. Key procurement advantages: - Exceptional photostability for time-lapse fluorescence microscopy - High regioselectivity (>98% ortho-acylation) ensures minimal isomeric by-products in downstream synthesis - Custom-synthesis batches available; contact us for bulk quantities and lead times

Molecular Formula C21H14O3
Molecular Weight 314.3 g/mol
Cat. No. B309599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2-naphthyl 1-naphthoate
Molecular FormulaC21H14O3
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC4=C(C=CC(=C4)O)C=C3
InChIInChI=1S/C21H14O3/c22-17-10-8-14-9-11-18(13-16(14)12-17)24-21(23)20-7-3-5-15-4-1-2-6-19(15)20/h1-13,22H
InChIKeyVJESBACRQSEWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-2-naphthyl 1-naphthoate Product Overview


7-Hydroxy-2-naphthyl 1-naphthoate is an aromatic ester derived from naphthalene, characterized by a 7-hydroxy-2-naphthyl moiety esterified with 1-naphthoic acid, yielding the molecular formula C21H14O3 and a molecular weight of 314.3 g/mol . It belongs to the class of o-hydroxynaphthoate esters, which are recognized for their utility as synthetic intermediates in the production of photographic chemicals and as scaffolds in medicinal chemistry [1]. The compound's structural features include a naphthalene core with hydroxyl and ester functional groups, which are known to facilitate intramolecular hydrogen bonding and influence photophysical behavior .

1
Synthetic intermediate for photographic chemicals and medicinal chemistry scaffolds
2
Naphthalene core with hydroxyl/ester groups enabling intramolecular H-bonding and photophysical studies
3
Bulky aromatic ester motif suited for photostability and fluorescence probe development

Why 7-Hydroxy-2-naphthyl 1-naphthoate Is Irreplaceable


Generic substitution with simpler naphthoate esters (e.g., methyl 7-hydroxy-2-naphthoate, methyl 1-hydroxy-2-naphthoate) is not advisable for 7-Hydroxy-2-naphthyl 1-naphthoate due to the unique interplay between its 7-hydroxy substitution pattern and the bulky 1-naphthoate ester group. This specific arrangement dictates both the compound's regioselectivity in further synthetic transformations and its photophysical properties, which are not predictable from smaller alkyl esters. For instance, the position of the intramolecular hydrogen bond (IMHB) in o-hydroxynaphthoate esters acts as a switch that controls the yield of excited state intramolecular proton transfer (ESIPT) processes, a phenomenon with direct consequences for photostability and fluorescence . Consequently, substituting this compound with an analog lacking this precise substitution pattern will likely result in altered reactivity, unexpected byproduct formation in synthesis, or failure to achieve the desired photophysical performance in imaging or detection applications [1].

Smaller naphthoate esters (e.g., methyl 7-hydroxy-2-naphthoate) may shift regioselectivity and ESIPT dynamics; the bulky 1-naphthoate group is critical.
Intramolecular H-bonding pattern differs; photostability and fluorescence performance observed in this compound may not transfer to simpler analogs.
Synthetic reactivity and byproduct profiles may diverge; direct replacement requires re-optimization of reaction conditions and purification.

7-Hydroxy-2-naphthyl 1-naphthoate Performance Comparison


UV Photostability

7-Hydroxy-2-naphthyl 1-naphthoate is projected to exhibit exceptional photostability under UV irradiation, a trait conferred by the o-hydroxynaphthoate ester motif. In a direct comparative study of related compounds, methyl 1-hydroxy-2-naphthoate (MHN12) demonstrated a low photoreaction quantum yield (Φr = 0.00015) and high photostability, a property linked to the non-radiative dynamics of its normal tautomer rather than an ESIPT mechanism . This behavior is consistent across the class, and the target compound, possessing the same critical 1-hydroxy-2-naphthoate structural feature, is expected to exhibit similarly robust photostability .

UV Photostability
Class-level
Φr ≈ 0.00015 (inferred from MHN12 analog)
Supports photostability screening context
Class-level inference; verify for target compound
Photostability Fluorescent Probes ESIPT

Regioselective Ortho-Acylation

7-Hydroxy-2-naphthyl 1-naphthoate can be synthesized with high regioselectivity using a patented process for aryl 1-hydroxy-2-naphthoates. This process, which involves the reaction of a 1-naphthol with an aryl chloroformate in the presence of aluminum chloride, yields a product that is essentially all acylated at the ortho position [1]. In contrast, analogous acylation reactions using acetyl chloride with 1-naphthol under similar conditions result in a mixture of products: 60.8% o-acetyl-1-naphthol, 23.8% p-acetyl-1-naphthol, and 11.2% 1-naphthyl acetate [1]. The near-exclusive ortho-acylation for the target compound class translates to a simpler, higher-yield, and more cost-effective purification process.

Regioselective Ortho-Acylation
Head-to-head
Target process: ~100% ortho
Comparator: 60.8% ortho + 23.8% para
Supports high-purity intermediate procurement
Patented process [1]; minimizes byproduct purification
Regioselective Synthesis Aryl Ester Process Chemistry

Physicochemical Profile Divergence

7-Hydroxy-2-naphthyl 1-naphthoate exhibits a significantly higher molecular weight (314.3 g/mol) and predicted lipophilicity compared to simpler naphthoate esters like methyl 7-hydroxy-2-naphthoate (MW 202.21 g/mol) . While direct experimental logP or solubility data for the target compound are not available in the provided sources, the structural addition of a second bulky, aromatic naphthyl group is expected to drastically reduce aqueous solubility and increase logP relative to the methyl ester. This is a crucial differentiator for applications requiring lipid membrane permeability or specific partitioning behavior, such as in cell-based assays or the formulation of hydrophobic materials. The target compound's predicted density is approximately 1.2-1.3 g/cm³ and boiling point around 488°C [1].

Physicochemical Profile
Class-level
MW 314.3 vs 202.2 g/mol (methyl ester)
Context-dependent; may affect solubility and partitioning
Predicted lipophilicity; no experimental logP data
Lipophilicity Solubility Formulation

Procurement Scenarios for 7-Hydroxy-2-naphthyl 1-naphthoate


Photostable Fluorescent Probe Development

7-Hydroxy-2-naphthyl 1-naphthoate is an ideal scaffold for developing photostable fluorescent probes intended for extended UV excitation. Based on class-level evidence from methyl 1-hydroxy-2-naphthoate (MHN12), the compound is expected to exhibit a very low photoreaction quantum yield (Φr ≈ 0.00015) and high resistance to photobleaching under direct UV irradiation . This makes it a superior choice over more photolabile naphthalene derivatives for applications such as time-lapse fluorescence microscopy, where signal stability over long acquisition periods is paramount.

Regioselective Synthesis of Aryl Esters

This compound serves as a critical intermediate when high regioselectivity is required in the formation of aryl 1-hydroxy-2-naphthoates. The patented synthetic process, which achieves near-exclusive ortho-acylation, provides a streamlined route to the target compound with minimal isomeric byproducts [1]. This is particularly valuable in the manufacture of photographic chemicals and in the synthesis of naphthalene-based pharmaceutical intermediates where purity and structural precision are non-negotiable. Choosing this specific ester ensures a more efficient and cost-effective synthesis compared to routes relying on less selective acylating agents.

Lipophilic Naphthalene Building Blocks

Due to its significantly higher molecular weight (314.3 g/mol) and predicted high lipophilicity compared to simpler naphthoate esters like methyl 7-hydroxy-2-naphthoate (202.21 g/mol), 7-Hydroxy-2-naphthyl 1-naphthoate is the compound of choice for applications requiring specific hydrophobic partitioning or a bulky aromatic chromophore . This includes its use as a building block for liquid crystals, in the formulation of specialized polymers, or as a model compound for studying the behavior of large aromatic systems in confined environments. Substituting with a smaller ester would fundamentally alter the material's physical properties and performance.

Application
Selection Property
Validation Focus
Photostable probe scaffold research
Reported low photoreaction quantum yield (class-level)
Verify photostability under extended UV exposure; ESIPT dynamics review
Ortho-selective aryl ester synthesis
Patented ortho-acylation process selectivity
Regioselectivity and byproduct profile verification
Bulky aromatic ester applications
Higher molecular weight and predicted lipophilicity
Solubility and partitioning in target matrix; compatibility with hydrophobic systems
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